molecular formula C28H33NO4S B281172 N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE

N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE

Cat. No.: B281172
M. Wt: 479.6 g/mol
InChI Key: ZIOFMDYGMJYHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a mesitylsulfonyl group attached to a dibenzofuran moiety, which is further linked to a cyclohexanecarboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the dibenzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The mesitylsulfonyl group is then introduced via sulfonylation reactions using mesitylenesulfonyl chloride in the presence of a base such as pyridine. Finally, the cyclohexanecarboxamide group is attached through amide bond formation using standard coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for sulfonylation and amide bond formation, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the dibenzofuran moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • Furan-2-ylmethanol
  • 5-hydroxymethylfurfural

Uniqueness

N-(MESITYLSULFONYL)-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE is unique due to its combination of a mesitylsulfonyl group with a dibenzofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C28H33NO4S

Molecular Weight

479.6 g/mol

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,6-trimethylphenyl)sulfonylcyclohexanecarboxamide

InChI

InChI=1S/C28H33NO4S/c1-18-15-19(2)27(20(3)16-18)34(31,32)29(28(30)21-9-5-4-6-10-21)22-13-14-26-24(17-22)23-11-7-8-12-25(23)33-26/h13-17,21H,4-12H2,1-3H3

InChI Key

ZIOFMDYGMJYHRS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5)C

Origin of Product

United States

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